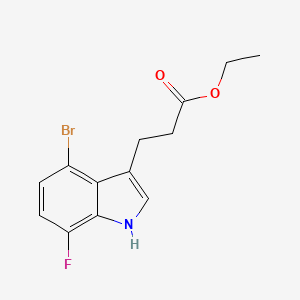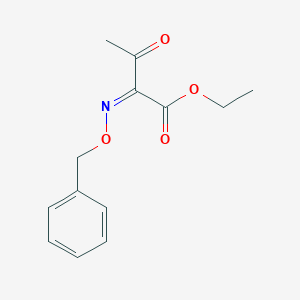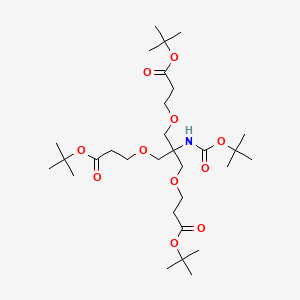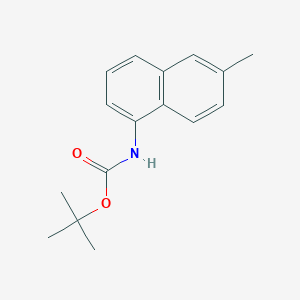
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This compound also affects mitochondrial ATP levels and enzyme activities, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyazetidine Hydrochloride: Used in the preparation of isoxazole-thiazole derivatives and as a receptor inverse agonist for cognitive disorders.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride: Investigated for its neuroprotective effects on brain ischemia/reperfusion injury.
Uniqueness
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is unique due to its specific structural features and the presence of the methoxy-naphthyl group, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C14H16ClNO |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14;/h2-7,13,15H,8-9H2,1H3;1H |
InChI Key |
ADKRCJQVJDDJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











